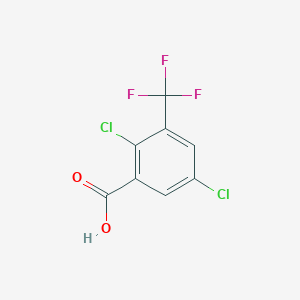

2,5-dichloro-3-(trifluoromethyl)benzoic Acid

Vue d'ensemble

Description

2,5-Dichloro-3-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid derivative characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-3-(trifluoromethyl)benzoic acid typically involves the chlorination of 3-(trifluoromethyl)benzoic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. One common method includes the nitration of 2,5-dichlorotoluene followed by reduction and subsequent trifluoromethylation. The final step involves the oxidation of the intermediate to form the carboxylic acid.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dichloro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding derivatives, such as aldehydes or ketones.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide, and catalysts such as palladium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of substituted benzoic acid derivatives.

Reduction: Formation of 2,5-dichloro-3-(trifluoromethyl)benzyl alcohol.

Oxidation: Formation of 2,5-dichloro-3-(trifluoromethyl)benzaldehyde or this compound derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

2,5-Dichloro-3-(trifluoromethyl)benzoic acid exhibits potential pharmacological properties. Its structural features contribute to its activity as a central nervous system (CNS) depressant. Research indicates that compounds in this class can be effective in treating anxiety and sleep disorders by modulating neurotransmitter activity in the brain.

Case Study Example :

A study demonstrated that derivatives of dichlorobenzoic acids showed significant sedative effects in animal models. The compounds were administered at varying dosages (5 to 200 mg/kg), revealing a dose-dependent relationship with CNS activity .

Agrochemical Applications

This compound is also recognized for its herbicidal properties. It can be employed in formulations designed to control unwanted vegetation in agricultural settings.

Herbicidal Efficacy :

- Application Rate : 2 to 30 pounds per acre.

- Selective Dosage : 2-10 pounds per acre for selective herbicidal action.

- Non-selective Dosage : 10-30 pounds per acre for broad-spectrum control .

The mode of application includes:

- Spraying solutions over crops.

- Dusting existing weeds.

- Incorporating into the soil prior to planting.

Data Table: Comparative Analysis of Applications

Mécanisme D'action

The mechanism of action of 2,5-dichloro-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, leading to the inhibition of key enzymes or pathways. For example, in agrochemical applications, it may inhibit enzymes involved in plant growth or pest metabolism, resulting in the desired herbicidal or pesticidal effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and targets.

Comparaison Avec Des Composés Similaires

- 3-(Trifluoromethyl)benzoic acid

- 2,5-Dichlorobenzoic acid

- 2,4-Dichloro-3,5-difluorobenzoic acid

Comparison: 2,5-Dichloro-3-(trifluoromethyl)benzoic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to 3-(trifluoromethyl)benzoic acid, the additional chlorine atoms enhance its reactivity and potential for substitution reactions. In contrast to 2,5-dichlorobenzoic acid, the trifluoromethyl group increases its lipophilicity and potential biological activity. The combination of these substituents makes this compound a valuable compound for various applications.

Activité Biologique

2,5-Dichloro-3-(trifluoromethyl)benzoic acid is an organic compound notable for its diverse biological activities, particularly in the fields of agrochemicals and pharmaceuticals. Its unique molecular structure, characterized by the presence of halogen substituents, significantly influences its biological interactions and efficacy.

Chemical Structure and Properties

The compound has the molecular formula and features a benzoate structure with two chlorine atoms and one trifluoromethyl group. This arrangement enhances its lipophilicity and biological activity compared to non-halogenated analogs.

Biological Activity Overview

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Similar compounds have shown effectiveness against various pathogens, suggesting potential applications in both agricultural and medical fields. The trifluoromethyl group is known to enhance membrane permeability, which may contribute to its antibacterial properties.

2. Herbicidal Activity

This compound is also recognized for its herbicidal properties. It functions as a plant growth regulator, inhibiting the growth of unwanted vegetation. Studies have demonstrated that it interacts with specific biochemical pathways in plants, leading to growth inhibition or mortality in susceptible species .

3. Enzyme Inhibition

The compound's mechanism of action includes interactions with enzymes or receptors within biological systems. Its halogenated structure allows it to bind effectively to these targets, potentially leading to the inhibition of enzyme activity or modulation of receptor functions . This property is particularly relevant in drug design, where such interactions can enhance therapeutic efficacy.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study examining the antimicrobial properties of related compounds found that those with similar halogenated structures exhibited significant activity against Gram-positive bacteria. The incorporation of a trifluoromethyl group was associated with increased potency in inhibiting bacterial growth . This suggests that this compound could be a viable candidate for further exploration as an antimicrobial agent.

The biological effects of this compound are primarily attributed to its interaction with molecular targets such as enzymes. The presence of chlorine and trifluoromethyl groups enhances binding affinity, allowing the compound to modulate enzymatic activity effectively. This modulation can lead to various biological effects, including inhibition of metabolic pathways crucial for pathogen survival .

Propriétés

IUPAC Name |

2,5-dichloro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMULTOMXQAIPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.